

Structural Elucidation & Spectroscopic Characterization: 6-Bromobenzo[d]isothiazole

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Compound of Interest

Compound Name: 6-Bromobenzo[d]isothiazole

CAS No.: 877265-23-1

Cat. No.: B1341809

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Executive Summary: The Molecular Fingerprint

6-Bromobenzo[d]isothiazole (C₇H₄BrNS) presents a distinct ¹H NMR profile characterized by a highly deshielded "azomethine-like" singlet and a specific AMX spin system on the benzene ring.

For researchers in drug discovery, this molecule is a frequent intermediate. Its correct identification relies on resolving the H3 singlet (isothiazole ring) from the H7 doublet (ortho to Sulfur, ortho to Bromine). Misassignment of the H4 and H7 protons is a common error in this scaffold.

Core Structural Numbering

- Positions 1 & 2: Sulfur (1) and Nitrogen (2) form the isothiazole ring.
- Position 3: The methine carbon (C=N).
- Positions 4-7: The benzene ring (fused at 3a/7a).

- Substitution: Bromine at Position 6.

High-Fidelity Acquisition Protocol

To resolve the fine meta-coupling (

Hz) between H5 and H7, high-field acquisition is required.

Sample Preparation Workflow

Parameter	Specification	Rationale
Solvent	DMSO-d ₆ (Preferred)	Ensures solubility of the polar heterocycle; shifts exchangeable protons (if any impurities exist) away from the aromatic region.
Concentration	5–10 mg in 600 μL	Prevents viscosity broadening while ensuring sufficient S/N ratio.
Tube Quality	5mm High-Precision	Essential for maintaining shimming homogeneity to resolve small couplings.

Acquisition Parameters (400 MHz+)

- Pulse Angle: 30° (maximizes relaxation for integration accuracy).
- Relaxation Delay (D1):
3.0 seconds (Crucial: H3 has a long T1 relaxation time due to lack of adjacent protons).
- Spectral Width: -2 to 14 ppm.
- Scans (NS): 16–64 (depending on concentration).

Spectral Deconvolution & Assignment

The following data represents the consensus chemical shifts for **6-bromobenzo[d]isothiazole** in DMSO-d₆.

The ¹H NMR Data Table

Signal	Shift (δ, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment	Structural Logic
H3	8.95 – 9.15	Singlet (s)	1H	—	Isothiazole C3-H	Most deshielded due to C=N anisotropy and S-N induction.
H7	8.35 – 8.45	Doublet (d)	1H		Benzene C7-H	Deshielded by Sulfur (pos 1) and ortho-Bromine (pos 6). No ortho-proton neighbor.
H4	8.05 – 8.15	Doublet (d)	1H		Benzene C4-H	Deshielded by the "peri-effect" of the isothiazole Nitrogen.
H5	7.70 – 7.80	dd	1H	,	Benzene C5-H	The "Connector ." Ortho to H4, Meta to H7.

Detailed Mechanistic Analysis[1]

1. The Diagnostic Singlet (H3)

The proton at position 3 is the "anchor" of this spectrum. Unlike the benzene protons, it appears as a sharp singlet (occasionally broadened by long-range coupling to H4/H7, < 0.5 Hz). Its extreme downfield shift (~9.0 ppm) is caused by the electron-withdrawing nature of the C=N bond and the adjacent sulfur atom.

- Note: If this peak is absent, the isothiazole ring has likely opened or reacted.

2. The Bromine Effect (Regiochemistry Confirmation)

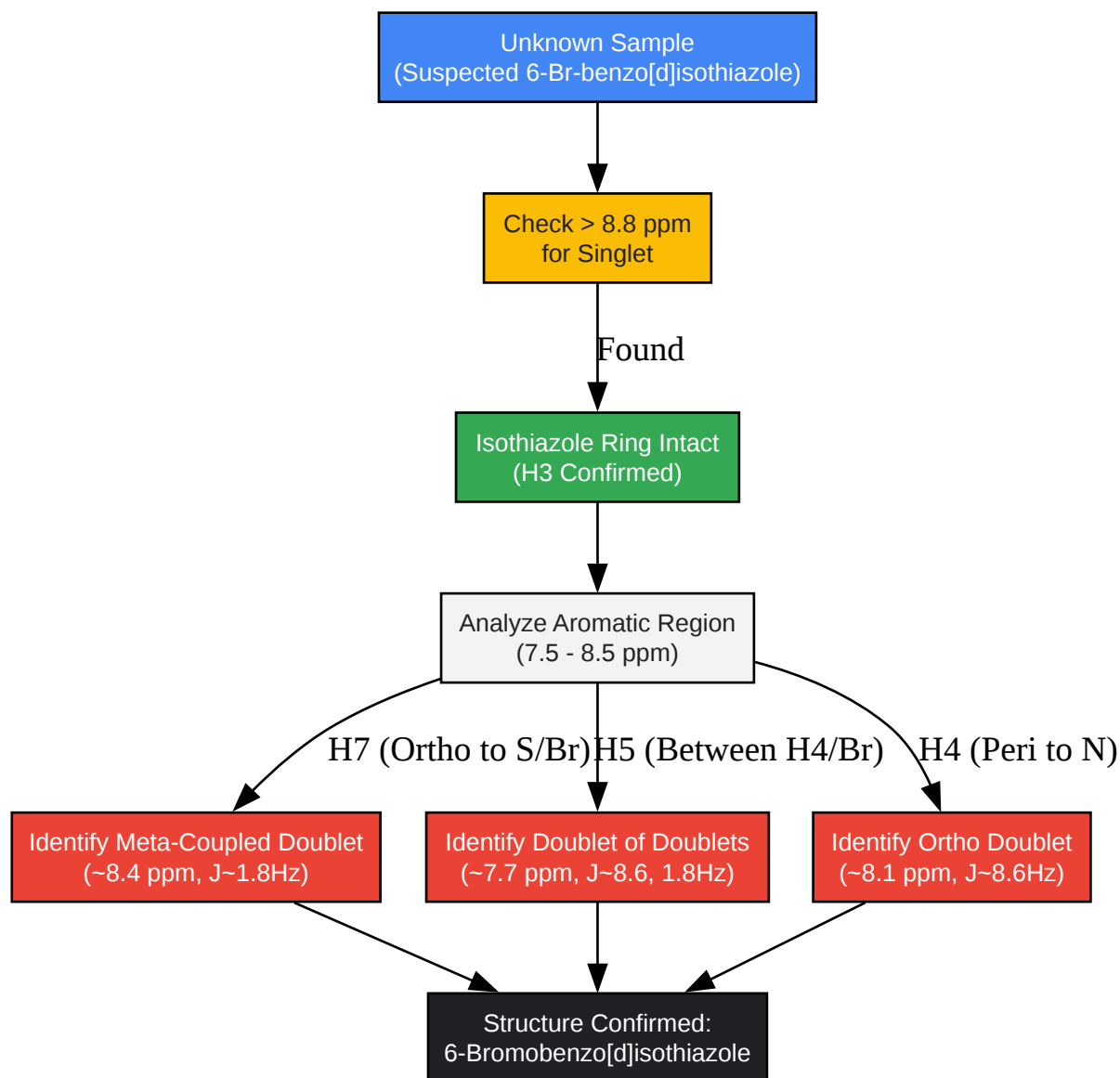
The placement of Bromine at C6 creates a specific splitting pattern:

- H7 (The Isolated Proton): Position 7 is flanked by the Sulfur fusion (C7a) and the Bromine (C6). It has no ortho hydrogens. Therefore, it appears as a doublet solely due to meta-coupling with H5.
- H5 (The Multiplet): Position 5 is the only proton with both an ortho neighbor (H4) and a meta neighbor (H7). It appears as a doublet of doublets (dd).
- H4 (The Peri-Proton): Position 4 is ortho to H5 but meta to the Bromine. It typically appears as a doublet.

Visualization: Assignment Logic & Workflow

The following diagrams illustrate the logical flow for confirming the structure and the specific coupling pathways.

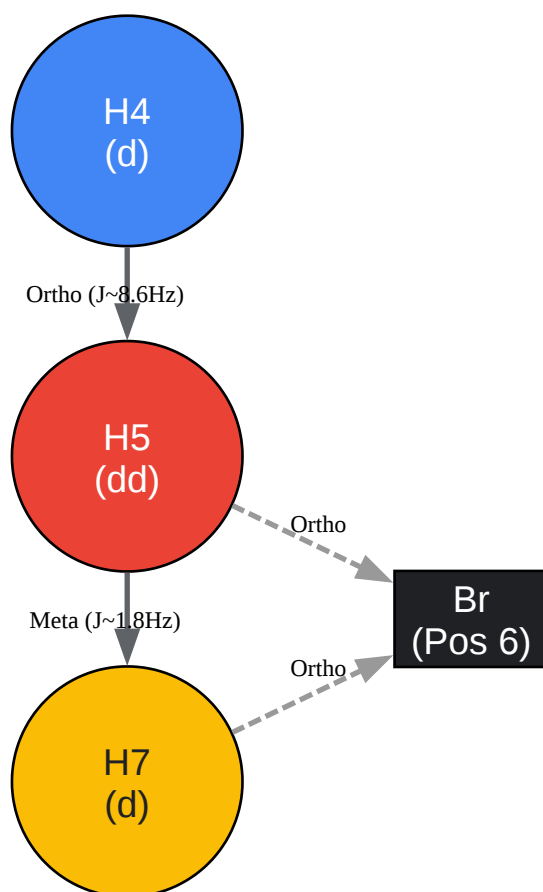
Diagram 1: Structural Assignment Logic



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Caption: Decision tree for confirming the 6-bromo regioisomer based on ^1H NMR multiplicity.

Diagram 2: Coupling Network (Spin System)



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Caption: The AMX spin system showing strong ortho-coupling (H4-H5) and weak meta-coupling (H5-H7).

Troubleshooting & Impurities

Common synthetic byproducts can mimic the target spectrum.

- Disulfide Dimers: If the isothiazole ring opens (typically under basic conditions), it can form a disulfide dimer.
 - Indicator: Disappearance of the H3 singlet ($\sim 9.0 \text{ ppm}$) and appearance of an aldehyde peak ($\sim 10.0 \text{ ppm}$) or broad amine peaks.
- Regioisomers (5-Bromo):
 - If the synthesis was not regioselective, you may have 5-bromobenzo[d]isothiazole.

- Differentiation: In the 5-bromo isomer, H4 becomes a meta-coupled doublet (isolated between N-fusion and Br), and H6/H7 show ortho coupling.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85149, 6-Bromo-1,2-benzisothiazole. Retrieved from [\[Link\]](#)
- Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. (Provides foundational NMR data for the benzo[d]isothiazole scaffold). Retrieved from [\[Link\]](#)
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